

# Technical Guide: Physicochemical Properties of 2-Phenyl-2-(2-pyridyl)acetonitrile

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## Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B023408

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This technical guide provides a comprehensive overview of the available data on the solubility and melting point of **2-Phenyl-2-(2-pyridyl)acetonitrile** (CAS No: 5005-36-7), a compound of interest in medicinal chemistry and drug metabolism studies. This document is intended to serve as a valuable resource for researchers by consolidating key physicochemical data and outlining standardized experimental protocols.

## Core Physicochemical Data

The following tables summarize the quantitative data for the melting point and solubility of **2-Phenyl-2-(2-pyridyl)acetonitrile**.

Table 1: Melting Point of **2-Phenyl-2-(2-pyridyl)acetonitrile**

Melting Point Range (°C)	Source
87-89	<a href="#">[1]</a>
83-85	<a href="#">[2]</a>
86.0 - 90.0	
88	
87 - 88.5	<a href="#">[3]</a>

Table 2: Solubility of **2-Phenyl-2-(2-pyridyl)acetonitrile**

Solvent	Solubility	Molar Concentration (mM)	Notes	Source
DMSO	100 mg/mL	514.85	Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.	[4]
DMSO	25 mg/mL	-	-	[5]
DMF	30 mg/mL	-	-	[5]
Ethanol	10 mg/mL	-	-	[5]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	-	-	[5]
Chloroform	Slightly Soluble	-	-	
Methanol	Slightly Soluble	-	-	

## Experimental Protocols

While specific experimental details for the generation of the above data are not extensively published, this section outlines standardized and widely accepted laboratory protocols for the determination of melting point and solubility for a solid organic compound such as **2-Phenyl-2-(2-pyridyl)acetonitrile**.

### Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

#### Procedure:

- **Sample Preparation:** A small sample of dry, crystalline **2-Phenyl-2-(2-pyridyl)acetonitrile** is finely powdered using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of the melting point apparatus.
- **Heating and Observation:**
  - The sample is heated at a relatively rapid rate initially, until the temperature is about 15-20°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
  - The sample is observed closely through the magnifying lens.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The melting range is reported as these two temperatures.

## Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a given solvent is commonly determined using the shake-flask method.

## Apparatus:

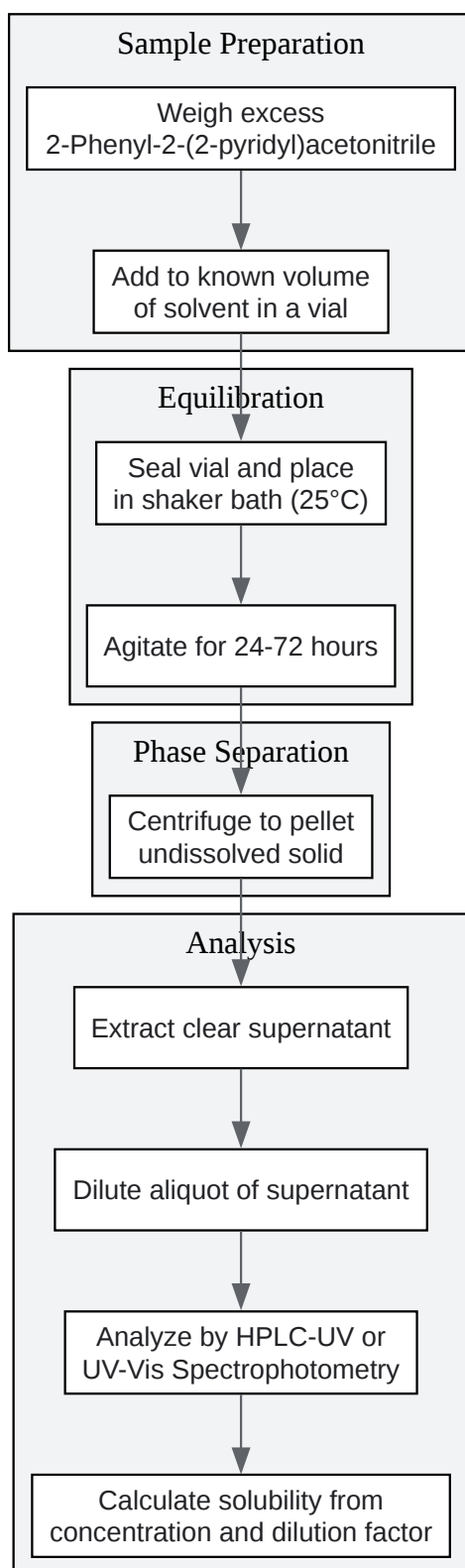
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or orbital shaker
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

## Procedure:

- **Preparation of Saturated Solution:** An excess amount of **2-Phenyl-2-(2-pyridyl)acetonitrile** is added to a vial containing a known volume of the solvent of interest (e.g., DMSO, ethanol).
- **Equilibration:** The vials are sealed and placed in a constant temperature shaker (typically at 25°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is removed from the shaker and allowed to stand to allow for the settling of undissolved solid. The sample is then centrifuged at a high speed to pellet any remaining suspended particles.
- **Sample Dilution and Analysis:** A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.
- **Quantification:** The concentration of **2-Phenyl-2-(2-pyridyl)acetonitrile** in the diluted sample is determined using a pre-validated analytical method (e.g., by comparing its response to a calibration curve of known standards).
- **Calculation:** The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or mol/L.

## Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.



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Caption: Workflow for Shake-Flask Solubility Determination.

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## References

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